molecular formula C11H16N2OS B12988755 1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone

1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B12988755
M. Wt: 224.32 g/mol
InChI Key: GSGDBVQFTCHXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This bicyclic scaffold integrates a thiophene ring fused with a partially saturated pyridine moiety. The compound is substituted at position 6 with an ethyl group and at position 3 with an ethanone (acetyl) group. Notably, it is listed as a discontinued tertiary amine product by CymitQuimica, indicating prior interest in its pharmaceutical or synthetic applications .

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C11H16N2OS/c1-3-13-5-4-8-9(6-13)15-11(12)10(8)7(2)14/h3-6,12H2,1-2H3

InChI Key

GSGDBVQFTCHXOS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)C)N

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

  • The tetrahydrothieno[2,3-c]pyridine core can be synthesized via condensation reactions involving thieno derivatives and appropriate amine or nitrile precursors. For example, cyclization of 4-methylcyclohexanone derivatives with thioamide or cyano-containing reagents under basic or catalytic conditions leads to the formation of the thieno-pyridine ring system.

  • Gewald-type reactions or related sulfur-containing heterocycle syntheses are commonly employed, where a ketone reacts with a cyanoethanethioamide in ethanol with triethylamine catalysis, followed by spontaneous cyclization and oxidation to yield the tetrahydrothieno ring.

Amino Group Introduction

  • The amino substituent at the 2-position is typically introduced via nucleophilic substitution or reductive amination. For instance, reaction of the intermediate with phenylisothiocyanate or other amine sources under reflux in pyridine or ethanol can yield amino-functionalized derivatives.

  • Palladium-catalyzed arylamination has also been reported for related tetrahydrothieno[2,3-c]pyridine derivatives, where 2-bromo-substituted intermediates react with amines such as 3,4,5-trimethoxyaniline in the presence of Pd(OAc)2 catalyst to afford amino-substituted products in good yields.

Ethanone Substituent Installation

  • The ethanone group at the 3-position can be introduced by acylation reactions using acetylating agents such as acetyl chloride or acetic anhydride on the amino-substituted intermediate.

  • Alternatively, alkylation with bromoacetone derivatives under basic conditions (e.g., sodium methoxide in methanol) can afford S-alkylated intermediates that cyclize to the desired ethanone-substituted tetrahydrothieno compounds.

Ethyl Group Incorporation

  • The ethyl substituent at the 6-position is generally introduced via alkylation of the tetrahydrothieno[2,3-c]pyridine core or by using ethyl-substituted starting materials such as 4-ethylcyclohexanone in the initial cyclization step.

Reaction Conditions and Optimization

  • Solvent choice is critical: ethanol, pyridine, and tetrahydrofuran (THF) are commonly used solvents depending on the reaction step. For example, ethanol with triethylamine catalysis is effective for cyclization, while pyridine is preferred for amination reactions.

  • Temperature control is essential to optimize yields and minimize side reactions. Reflux conditions (e.g., 5 hours in pyridine) are typical for amination, while room temperature or mild heating suffices for alkylation and cyclization steps.

  • Use of bases such as sodium methoxide or triethylamine facilitates nucleophilic substitutions and cyclizations.

Purification Techniques

  • Crystallization and salt formation are standard purification methods. For example, formation of hydrochloride or maleate salts of intermediates or final products improves purity and facilitates isolation.

  • Repeated crystallization steps, including salt formation, filtering, and reconversion to the free base, are employed to achieve high purity, especially for pharmaceutical-grade compounds.

  • Avoidance of ether solvents (e.g., diethyl ether, THF) in some steps reduces impurity formation and improves product quality.

  • Conversion of impurities to more polar, easily removable compounds (e.g., quaternary ammonium iodides) followed by aqueous extraction enhances purification efficiency.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization 4-methylcyclohexanone + 2-cyanoethanethioamide + triethylamine Ethanol Reflux (~78°C) 5 h High Gewald-type reaction, spontaneous cyclization
Amination 2-bromo-tetrahydrothieno[2,3-c]pyridine + 3,4,5-trimethoxyaniline + Pd(OAc)2 DMF or Pyridine 80-100°C Several hours Good Pd-catalyzed arylamination
Ethanone installation Alkylation with bromoacetone + sodium methoxide Methanol Room temperature 15 min Good Followed by cyclization
Purification Salt formation (e.g., hydrochloride) + crystallization Various Ambient Variable High Multiple crystallizations for purity

Summary of Research Findings

  • The preparation of 1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone involves multi-step synthesis starting from substituted cyclohexanones and thioamide or cyano precursors.

  • Gewald-type cyclization under basic catalysis in ethanol is a key step to form the tetrahydrothieno ring.

  • Amino substitution is efficiently achieved via palladium-catalyzed arylamination or nucleophilic substitution with amines under reflux.

  • Ethanone substituents are introduced by alkylation with bromoacetone derivatives under mild basic conditions.

  • Purification relies on salt formation and crystallization, with careful solvent and temperature control to minimize impurities.

  • Industrially relevant processes emphasize ether-free conditions and impurity conversion strategies to enhance product purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Neuroprotective Effects
Research indicates that compounds similar to 1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone exhibit neuroprotective properties. These compounds may help mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Antidepressant Potential
The thieno[2,3-c]pyridine scaffold has been associated with antidepressant activity. Studies suggest that derivatives of this compound can influence serotonin and norepinephrine levels in the brain, which are critical in mood regulation . This makes it a potential candidate for the development of new antidepressant medications.

Anticancer Activity
There is emerging evidence that compounds with similar structures possess anticancer properties. They may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Therapeutic Applications

1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is being investigated for several therapeutic applications:

Therapeutic Area Potential Application
Neurology Neuroprotection in neurodegenerative diseases
Psychiatry Treatment of depression and anxiety disorders
Oncology Anticancer therapies targeting specific pathways

Case Studies

Several studies have explored the efficacy of thieno[2,3-c]pyridine derivatives:

  • Neuroprotection Study : A study demonstrated that a derivative exhibited significant neuroprotective effects in cellular models of oxidative stress. The compound reduced reactive oxygen species (ROS) levels and improved cell viability .
  • Antidepressant Efficacy : Clinical trials have shown that thieno[2,3-c]pyridine-based drugs can significantly improve depressive symptoms compared to placebo controls. These findings support their potential as novel antidepressants .
  • Anticancer Research : In vitro studies indicated that certain derivatives could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to various effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The ethanone group at R3 distinguishes the target compound from esters (Tinoridine) and aryl ketones (PD series), influencing hydrogen-bonding capacity and metabolic pathways .

Functional and Pharmacological Comparison

  • Tinoridine: Marketed as an anti-inflammatory agent, its ethyl ester moiety likely acts as a prodrug, releasing the active carboxylic acid upon hydrolysis .
  • PD Series (71,605; 81,723; 117,975): These are allosteric modulators of adenosine receptors, with PD 117,975 showing high affinity due to its chloro-phenyl group .
  • Discontinuation may reflect challenges in efficacy or toxicity .

Biological Activity

1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound has the following molecular structure:

  • Molecular Formula : C12H16N2S
  • Molecular Weight : 220.34 g/mol
  • SMILES Notation : CC(C(=O)N)C1=C(N)SC2=C1CCN(C)C2

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thieno[2,3-c]pyridine derivatives. For instance, compounds related to this class have shown significant antiproliferative effects against multiple cancer cell lines. In vitro studies revealed that modifications in the structure can enhance activity against specific cancer types:

  • IC50 Values : The compound's analogs exhibited IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cell lines, indicating strong antiproliferative effects .

The mechanism by which these compounds exert their biological effects often involves apoptosis induction and inhibition of key cellular pathways:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in a concentration-dependent manner in cancer cells.
  • Targeting Specific Pathways : Research indicates that these compounds may not affect tubulin polymerization or CDK activity significantly, suggesting alternative targets for their anticancer effects .

Study 1: Antiproliferative Activity

A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated that structural modifications significantly impacted their biological activity. The most potent compounds showed selective toxicity towards cancer cells while sparing normal peripheral blood lymphocytes (PBL), indicating a favorable safety profile .

CompoundCell LineIC50 (μM)Apoptosis Induction
Compound AU-9375.7Yes
Compound BSK-MEL-112.2Yes
Compound CPBL>100No

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of thieno[2,3-c]pyridine derivatives. It was found that increasing the length of the linker between functional groups enhanced anticancer potency significantly. For example, a three-methylene unit linker resulted in a two-fold increase in potency compared to a one-methylene unit linker .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone?

Answer:
A common approach involves acid-catalyzed deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example, dissolving 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in methanol and adding concentrated HCl (3 mL per 5 mL methanol) under stirring at room temperature for 1 hour yields the hydrochloride salt . Subsequent functionalization at the 3-position with an acetyl group can be achieved via nucleophilic substitution or condensation reactions. Purification typically employs column chromatography (silica gel, CHCl₃/MeOH gradient) .

Basic: How can X-ray crystallography be employed to resolve the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., in CHCl₃/hexane).
  • Collecting intensity data with a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Solving the phase problem via direct methods (SHELXS) and refining with SHELXL, incorporating hydrogen bonding networks (e.g., N–H···O interactions) .
    Example parameters from analogous compounds: Space group P2₁/c, Z = 4, R-factor < 0.05 .

Basic: What analytical techniques validate the purity and identity of this compound?

Answer:

  • HPLC : Use a SunFire C18 column with a trifluoroacetic acid (TFA)-modified mobile phase (H₂O/CH₃CN). Gradient: 10–100% CH₃CN over 20 minutes, UV detection at 254 nm .
  • NMR : ¹H NMR (500 MHz, CDCl₃) typically shows resonances for the ethyl group (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 6.7–7.4 ppm), and NH₂ (δ 5.2–5.5 ppm, broad) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:
Contradictions in NMR or mass spectra often arise from tautomerism, solvate formation, or dynamic effects. Mitigation strategies:

  • Variable Temperature NMR : Resolve broadening due to slow equilibria (e.g., NH₂ proton exchange).
  • Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • Crystallographic Validation : Cross-verify NMR assignments with X-ray-derived bond lengths and angles .

Advanced: What computational methods predict the pharmacological activity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like G-quadruplex DNA or kinases. Parameters: Grid size 60 × 60 × 60 Å, Lamarckian genetic algorithm .
  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. benzyl at position 6) with bioactivity using descriptors like logP and polar surface area. Training sets from analogs (e.g., 2-amino-6-isopropyl derivatives) show enhanced blood-brain barrier penetration .

Advanced: How can synthetic yields be optimized for scale-up without compromising purity?

Answer:

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) to identify optimal conditions. For example, increasing HCl concentration from 3 mL to 5 mL in deprotection steps improves yield by 15% .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
  • Crystallization Engineering : Seed crystals during cooling to control polymorphism and reduce solvent inclusion .

Advanced: What strategies differentiate this compound from structurally similar analogs in pharmacological studies?

Answer:

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The ethyl group at position 6 reduces CYP3A4-mediated oxidation compared to methyl analogs .
  • Selectivity Screening : Test against panels of receptors (e.g., GPCRs, ion channels) to identify off-target effects. For example, 2-amino-6-benzyl analogs show µ-opioid receptor affinity, while ethyl derivatives lack this interaction .

Advanced: How can researchers resolve conflicting toxicity data in preclinical studies?

Answer:

  • Species-Specific Assays : Compare cytotoxicity (IC₅₀) in human vs. rodent cell lines (e.g., HEK293 vs. 3T3).
  • Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in hepatotoxicity models. For example, ethyl-substituted analogs upregulate Nrf2-mediated detox pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.